Ethyl 2-(4-nitrophenylthio)acetate

Descripción general

Descripción

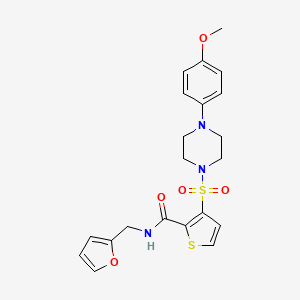

Ethyl 2-(4-nitrophenylthio)acetate is a chemical compound with the linear formula C10H11NO4S . It is related to Ethyl 2-benzoyl-2-(4-nitrophenylthio)acetate, which has a similar structure but with an additional benzoyl group .

Synthesis Analysis

The synthesis of compounds similar to Ethyl 2-(4-nitrophenylthio)acetate has been reported in the literature . For instance, the synthesis of ethyl-2-aminothiazole-4-carboxylate Schiff bases was carried out in ethanol. The reaction was monitored by TLC and characterized by FTIR and NMR .Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-nitrophenylthio)acetate consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . The exact mass of the molecule is 209.068802 .Physical And Chemical Properties Analysis

Ethyl 2-(4-nitrophenylthio)acetate has a molecular weight of 209.199 . It has a density of 1.2±0.1 g/cm3, a boiling point of 322.2±17.0 °C at 760 mmHg, and a melting point of 61-65 °C .Aplicaciones Científicas De Investigación

Pharmacology: Drug Synthesis and Development

Ethyl 2-(4-nitrophenylthio)acetate: is utilized in pharmacology for the synthesis of various drugs. Its chemical structure allows it to act as an intermediate in the production of pharmaceutical compounds. The nitro group in particular can be transformed into amino derivatives, which are key components in many drugs .

Organic Synthesis: Building Block for Chemical Reactions

In organic chemistry, this compound serves as a versatile building block. It can undergo a variety of chemical reactions, including nucleophilic substitution and elimination, to create a wide range of organic compounds. Its reactivity with different reagents makes it a valuable tool for synthesizing new molecules with potential applications in materials science and medicinal chemistry .

Chemical Research: Synthesis of Heterocyclic Compounds

Ethyl 2-(4-nitrophenylthio)acetate: plays a significant role in the synthesis of heterocyclic compounds. These compounds are crucial in developing materials with specific properties, such as high thermal stability or unique electronic characteristics. The nitrophenylthio moiety can be incorporated into various heterocycles, expanding the possibilities for material innovation .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound may be used to study enzyme inhibition. The nitrophenylthio group can interact with the active sites of enzymes, potentially inhibiting their function. This application is important for understanding disease mechanisms and developing new treatments .

Industrial Uses: Catalyst and Process Optimization

Industrially, Ethyl 2-(4-nitrophenylthio)acetate can be used as a catalyst or a reagent to optimize certain processes. Its chemical properties can improve the efficiency of reactions, reduce waste, and enhance product yield. It’s particularly useful in industries where high precision and reaction control are necessary .

Material Science: Advanced Material Development

In the field of material science, this compound contributes to the development of advanced materials. Its molecular structure can be modified to create materials with desired properties, such as increased strength, flexibility, or conductivity. This has implications for the development of new composites, coatings, and electronic devices .

Direcciones Futuras

Future research could explore the use of phase-transfer catalysis for the synthesis of similar compounds. For instance, the ultrasound-assisted phase-transfer catalyzed preparation of ethyl 2-(4-nitrophenoxy)acetate from the corresponding p-nitrophenol and ethyl 2-bromoacetate using anhydrous potassium carbonate under mild conditions has been reported .

Propiedades

IUPAC Name |

ethyl 2-(4-nitrophenyl)sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c1-2-15-10(12)7-16-9-5-3-8(4-6-9)11(13)14/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFWJCXCVXSNQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-nitrophenylthio)acetate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2923319.png)

![N-(5-((2-(2,6-dioxopiperidin-1-yl)ethyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2923320.png)

![6-fluoro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2923323.png)

![1-Allyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2923324.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2923325.png)

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pent-4-en-1-one](/img/structure/B2923326.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2923330.png)

![4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2923331.png)

![3-(4-chlorobenzyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2923336.png)

![N-(2-chlorobenzyl)-2-[2-(2-pyrrolidin-1-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2923337.png)